molecular formula C17H24N2O2 B4013113 N-(sec-butyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(sec-butyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B4013113
M. Wt: 288.4 g/mol
InChI Key: VJDMRAQUGZTGMN-UHFFFAOYSA-N
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Description

N-(sec-butyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as S-Et-PQQ, is a novel compound that has gained significant attention in scientific research. This compound belongs to the family of pyrroloquinoline quinone (PQQ) derivatives, which are known for their antioxidant and neuroprotective properties. S-Et-PQQ has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.

Scientific Research Applications

Photochemistry and Environmental Impact

The study of photochemistry, particularly in relation to environmental chemicals, reveals insights into the degradation and transformation processes of organic compounds. For instance, research on the photochemistry of organophosphorus herbicides, such as butamifos, highlights the intricacies of photoinduced transformations leading to various degradation products. This research is crucial for understanding the environmental fate of similar complex organic molecules, including N-(sec-butyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, in terms of their persistence and potential environmental impact (Katagi, 1993).

Pharmaceutical Research and Drug Development

In pharmaceutical research, the exploration of novel compounds for therapeutic applications is a continuous endeavor. The discovery and development of selective kinase inhibitors, for example, demonstrate the potential of structurally complex carboxamides in targeting specific enzymes or receptors involved in disease processes. Such studies pave the way for the application of this compound in drug development, offering insights into its possible roles in treating diseases through enzyme inhibition or receptor modulation (Schroeder et al., 2009).

Genetic and Cellular Research

The modulation of genotoxicity through chemical means, as seen in studies involving free radical scavengers and DNA damage repair mechanisms, underscores the importance of understanding chemical interactions at the genetic and cellular levels. Such research is vital for evaluating the safety and therapeutic potential of new chemical entities, including this compound, especially in terms of their genotoxic and cytotoxic profiles (Skolimowski et al., 2010).

Material Science and Polymer Research

In the realm of material science, the synthesis and characterization of new compounds contribute significantly to the development of advanced materials. The study of aromatic polyamides, for example, reveals how structural variations can influence material properties such as thermal stability, solubility, and mechanical strength. These insights are crucial for harnessing this compound in the creation of new materials with desirable properties for various applications (Hartmann & Batzl, 1986).

Properties

IUPAC Name

N-butan-2-yl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-4-12(3)18-17(21)14-10-16(20)19(11-14)15-8-6-13(5-2)7-9-15/h6-9,12,14H,4-5,10-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDMRAQUGZTGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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